molecular formula C26H31NO7 B12035184 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one CAS No. 371144-88-6

5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12035184
CAS No.: 371144-88-6
M. Wt: 469.5 g/mol
InChI Key: GRGBRUWUFWKXFY-ZNTNEXAZSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ethoxy, isopropoxy, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2(5H)-one derivatives with different substituents. Examples include:

  • 5-(3-Methoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
  • 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

371144-88-6

Molecular Formula

C26H31NO7

Molecular Weight

469.5 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO7/c1-6-33-21-14-17(7-9-19(21)28)23-22(25(30)26(31)27(23)11-12-32-5)24(29)18-8-10-20(16(4)13-18)34-15(2)3/h7-10,13-15,23,28-29H,6,11-12H2,1-5H3/b24-22+

InChI Key

GRGBRUWUFWKXFY-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC(=C(C=C3)OC(C)C)C)\O)/C(=O)C(=O)N2CCOC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)C)O)C(=O)C(=O)N2CCOC)O

Origin of Product

United States

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